Bizine Exhibits ~95-Fold Improvement in LSD1 Inhibition Potency Versus Parent Compound Phenelzine
Bizine demonstrates a significant enhancement in LSD1 inhibitory potency compared to its structural parent, phenelzine. The primary paper characterizing Bizine reports a Ki value of 59 nM for LSD1 inhibition [1]. In contrast, the parent compound phenelzine exhibits an LSD1 Ki of 5.6 μM . This structural modification results in a calculated 95-fold increase in potency.
| Evidence Dimension | LSD1 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 59 nM |
| Comparator Or Baseline | Phenelzine (Parent compound); Ki = 5.6 μM (5600 nM) |
| Quantified Difference | 95-fold more potent than phenelzine |
| Conditions | In vitro enzyme assay; recombinant LSD1 |
Why This Matters
This >90-fold potency gain means significantly lower concentrations of Bizine are required to achieve effective LSD1 inhibition, reducing the likelihood of off-target effects associated with higher concentrations of less potent analogs.
- [1] Prusevich, P., Kalin, J. H., Ming, S. A., et al. (2014). A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chemical Biology, 9(6), 1284-1293. View Source
